2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines. The reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione structure . The reaction conditions often include the use of solvents such as petroleum ether and ethyl acetate, and the purification of the product is achieved through preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, and may include additional steps such as recrystallization and advanced chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and phthalimides, such as:
Phthalimide: A simple isoindole-1,3-dione derivative with various applications in organic synthesis.
N-Substituted Phthalimides: These compounds have been studied for their biological activities and potential therapeutic applications.
Uniqueness
2-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of
Properties
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-12-7-9(5-6-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOSFNFFXXVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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